2-Chlorodibenzofuran
Overview
Description
Synthesis Analysis
The synthesis of chlorinated dibenzofurans, including 2-chlorodibenzofuran, can involve multiple steps, often starting from simpler aromatic compounds. For instance, the synthesis of trichlorodibenzofuran derivatives has been achieved by chlorinating aminodibenzofuran derivatives, followed by diazotization and displacement reactions to introduce specific chlorine isotopes at desired positions (Chang & Deinzer, 1990).
Molecular Structure Analysis
The molecular structure of chlorodibenzofurans, including 2-chlorodibenzofuran, is characterized by the presence of chlorine atoms that can influence the electronic and steric properties of the molecule. For example, the molecular structure of octachlorodibenzofuran was studied using X-ray diffraction, revealing insights into the planarity and steric crowding of chlorines at specific positions (Hileman et al., 1989).
Chemical Reactions and Properties
The chemical reactivity of 2-chlorodibenzofuran includes its participation in various chemical reactions, such as nucleophilic substitution and oxidation processes. The presence of a chlorine atom can significantly affect its reactivity and the types of chemical transformations it can undergo. For instance, quantum chemical calculations have been performed to understand the electroreductive dehalogenation pathways of chlorodibenzofurans (Golinske & Voss, 2005).
Scientific Research Applications
1. Mechanisms of Dioxin Formation
2-Chlorodibenzofuran is closely related to studies on dioxin formation. Research by Evans and Dellinger (2005) on the oxidative thermal degradation of 2-chlorophenol, which can form compounds like 2-Chlorodibenzofuran, provides insights into the formation of dioxins and furans at high temperatures. This study is critical in understanding the environmental impact and mechanisms of pollutant formation involving chlorinated compounds (Evans & Dellinger, 2005).
2. Electroreductive Carboxylation
In another domain, Golinske and Voss (2005) explored the electroreductive carboxylation of chloroarenes, including 2-Chlorodibenzofuran. This research contributes to the understanding of chemical reactions and pathways involved in the modification and degradation of chlorinated aromatic compounds, which has implications for environmental chemistry and pollutant processing (Golinske & Voss, 2005).
3. Thermal Degradation Studies
Evans and Dellinger (2006) also conducted studies on the thermal degradation of mixtures containing 2-chlorophenol, which indirectly relates to the behavior of 2-Chlorodibenzofuran under high-temperature conditions. This research is significant for understanding the formation and behavior of chlorinated dibenzofurans and dioxins under various environmental conditions (Evans & Dellinger, 2006).
4. Health Effects of Related Compounds
Research on the health effects of compounds related to 2-Chlorodibenzofuran, like polybrominated dibenzo-p-dioxins, provides indirect insights into the potential toxicological impacts of chlorinated dibenzofurans. Birnbaum, Staskal, and Diliberto (2003) highlight the similarity in toxicity profiles between brominated and chlorinated compounds, which is crucial for risk assessment and environmental health studies (Birnbaum, Staskal, & Diliberto, 2003).
5. Catalytic Formation Studies
Mosallanejad et al. (2016) investigated the catalytic formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenol precursors on silica surfaces. This research provides valuable information about the surface-mediated reactions that could lead to the formation of compounds like 2-Chlorodibenzofuran, relevant for understanding environmental contamination and reaction pathways (Mosallanejad et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-chlorodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKTYWJFCODJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891563 | |
Record name | 2-Chlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70891563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorodibenzofuran | |
CAS RN |
51230-49-0 | |
Record name | 2-Chlorodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51230-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051230490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70891563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chlorodibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGI055773B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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